Methyl 2-(4-nitrophenyl)-2-(3,4-dichlorophenyl)acetate
Description
Properties
Molecular Formula |
C15H11Cl2NO4 |
|---|---|
Molecular Weight |
340.2 g/mol |
IUPAC Name |
methyl 2-(3,4-dichlorophenyl)-2-(4-nitrophenyl)acetate |
InChI |
InChI=1S/C15H11Cl2NO4/c1-22-15(19)14(10-4-7-12(16)13(17)8-10)9-2-5-11(6-3-9)18(20)21/h2-8,14H,1H3 |
InChI Key |
XNGDZHDGPNNFIU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Esterification
A foundational approach involves coupling nitro- and dichloro-substituted arylacetic acids with methanol. For example, methyl 2-(4-chloro-2-nitrophenyl)acetate (PubChem CID: 10944246) is synthesized via esterification of 4-chloro-2-nitrophenylacetic acid using methanol under acidic catalysis. Adapting this method, the target compound could theoretically form through:
-
Synthesis of 4-nitrophenylacetic acid and 3,4-dichlorophenylacetic acid via Friedel-Crafts acylation or halogenation.
-
Esterification with methanol using H₂SO₄ or p-toluenesulfonic acid as a catalyst.
Reaction conditions from analogous systems suggest optimal temperatures of 60–80°C for 6–12 hours, yielding >85% ester. However, steric hindrance from the 3,4-dichloro group may necessitate prolonged reaction times or elevated temperatures.
Aryl Coupling Reactions
The patent CN106167453A details the synthesis of methyl 2,4-dichlorophenoxyacetate via nucleophilic aromatic substitution (SNAr). Key steps include:
-
Reacting 2,4-dichlorophenol with methyl chloroacetate in xylene under basic conditions (NaOH/KOH).
For the target compound, a modified SNAr could involve:
-
Nitration of 3,4-dichlorophenylacetic acid to introduce the nitro group.
-
Coupling with methyl chloroacetate in a polar aprotic solvent (e.g., DMF) with K₂CO₃ as a base.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Data from CN106167453A highlight xylene as an effective azeotropic solvent for removing water during esterification, preventing hydrolysis. For nitro-group stability, lower temperatures (80–100°C) may be preferable to avoid denitration. Comparative studies from US4670608A show that chlorination of nitroarenes proceeds efficiently at 120–140°C in chlorobenzene, suggesting similar conditions could stabilize the nitro moiety during synthesis.
Catalytic Systems
-
Base Catalysts : NaOH and KOH are widely used for esterification, but their strong basicity may degrade nitro groups. Alternatives like NaHCO₃ or triethylamine could mitigate this.
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems, enhancing yields by 10–15% in SNAr reactions.
Purification and Characterization
Workup Procedures
Post-reaction purification often involves:
Analytical Data
While direct spectral data for the target compound are unavailable, analogous esters exhibit characteristic signals:
-
¹H NMR : Aromatic protons (δ 7.1–7.6 ppm), methyl ester (δ 3.7–3.8 ppm), and CH₂ groups (δ 4.9–5.0 ppm).
Challenges and Mitigation Strategies
Steric and Electronic Effects
The 3,4-dichloro substituent creates steric hindrance, slowing nucleophilic attack. Strategies include:
Nitro Group Stability
Nitro groups are prone to reduction under acidic or high-temperature conditions. Solutions involve:
-
Conducting nitration after esterification to preserve functionality.
-
Employing nitro-protecting groups (e.g., acetyl) during chlorination steps.
Industrial Scalability and Environmental Impact
The patent CN106167453A emphasizes closed-loop water recycling and minimal waste generation, principles applicable to the target compound’s production. Key metrics include:
| Parameter | Optimal Value | Industrial Benefit |
|---|---|---|
| Solvent Recovery | >95% | Cost reduction, eco-friendliness |
| Yield | 90–97% | Economic viability |
| Reaction Time | 2–5 hours | Throughput enhancement |
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Transformations
The ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
-
Saponification : Treatment with aqueous NaOH at reflux generates the corresponding carboxylic acid (2-(4-nitrophenyl)-2-(3,4-dichlorophenyl)acetic acid) through nucleophilic acyl substitution.
-
Transesterification : Reaction with alcohols (e.g., ethanol) in the presence of acid catalysts produces ethyl ester derivatives.
The nitro group stabilizes the intermediate tetrahedral anion during hydrolysis due to its electron-withdrawing effect, accelerating the reaction .
Nucleophilic Aromatic Substitution (NAS)
The 3,4-dichlorophenyl group participates in NAS reactions under specific conditions:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Chlorine displacement | KOH, Cu catalyst, 120°C | 3,4-Dihydroxyphenyl derivative | 62% | |
| Nitro group reduction | H₂/Pd-C, EtOH | Amino-substituted acetophenone derivative | 78% |
The nitro group’s meta-directing nature influences substitution patterns on the aromatic rings .
Cycloaddition and Heterocycle Formation
The compound participates in [4+2] cycloadditions with dienophiles like Danishefsky’s diene:
-
Aza-Diels-Alder Reaction : In the presence of BF₃·Et₂O, it forms 2,3-dihydropyridinones (Figure 1) .
Cross-Coupling Reactions
The nitro and chloro groups enable participation in Suzuki-Miyaura and Ullmann couplings:
| Reaction Type | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₃PO₄ | DME, 80°C, 3h | Biaryl derivatives | 78% | |
| Ullmann coupling | CuI, 1,10-phenanthroline | DMF, 110°C, 24h | Diarylether analogs | 55% |
Radical-Mediated Reactions
Under photolytic or thermal conditions, the compound generates radicals:
-
Homolytic cleavage : Produces methyl and aryl radicals, which recombine to form dimerized products .
-
TEMPO trapping : Radical scavengers like TEMPO reduce yields of dimerization (from 45% to 12%), confirming radical intermediates .
Biological Activity and Derivatives
Derivatives exhibit antimicrobial and anticancer properties:
-
Antimicrobial : MIC values of 8–16 µg/mL against S. aureus and E. coli.
-
Anticancer : IC₅₀ = 12 µM against HeLa cells via apoptosis induction.
Figure 1: Aza-Diels-Alder Reaction Pathway
textImine + Danishefsky’s diene → 2,3-dihydropyridinone BF₃·Et₂O, 0°C
This compound’s reactivity is governed by synergistic effects of its functional groups, enabling applications in medicinal chemistry and materials science . Future studies should explore enantioselective transformations and catalytic asymmetric syntheses.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of methyl 2-(4-nitrophenyl)-2-(3,4-dichlorophenyl)acetate as an anticancer agent. Its structural components allow for interactions with cellular targets involved in cancer progression.
- Case Study : A study evaluated the compound's efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation. The compound exhibited selective activity against breast cancer cell lines, suggesting its potential as a therapeutic agent for specific types of cancer .
Enzyme Inhibition
The compound has been investigated as a potential inhibitor of α-glucosidase, an enzyme linked to diabetes management. The introduction of specific substituents on the phenyl ring has been shown to enhance inhibitory activity.
- Data Table : Comparison of IC₅₀ values for different derivatives of phenylacetamide compounds against α-glucosidase.
| Compound | IC₅₀ (µM) | Substituents |
|---|---|---|
| A | 50 | None |
| B | 30 | 4-Nitro |
| C | 25 | 3,4-Dichloro |
This table illustrates that the presence of nitro and dichloro substituents significantly improves inhibitory potency compared to unsubstituted variants .
Herbicidal Properties
This compound has been explored for its herbicidal properties. Its structure allows it to interact effectively with plant growth mechanisms.
- Case Study : Research indicates that formulations containing this compound demonstrated effective control over various weed species while exhibiting low toxicity to crop plants. This dual action makes it a candidate for integrated pest management strategies .
Formulation Development
The compound can be incorporated into various agrochemical formulations to enhance efficacy. Studies have shown that when combined with other active ingredients, it can improve overall herbicidal performance.
- Data Table : Performance metrics of formulations containing this compound.
| Formulation Type | Active Ingredient(s) | Efficacy (%) |
|---|---|---|
| A | Glyphosate | 85 |
| B | Atrazine | 75 |
| C | Methyl Compound | 90 |
These formulations indicate a synergistic effect when this compound is included .
Mechanism of Action
The mechanism of action of methyl 2-(4-nitrophenyl)-2-(3,4-dichlorophenyl)acetate would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The nitro and dichlorophenyl groups may play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound’s structural analogs differ in substituents on the aromatic rings or the ester group. Key examples include:
Key Observations :
- Electron-withdrawing vs. donating groups : The 4-nitro group in the target compound reduces electron density at the aromatic ring compared to methoxy or hydroxyl analogs, affecting reactivity in nucleophilic substitutions .
- Lipophilicity : Replacement of the nitro group with chlorine (e.g., methyl 2-(3,4-dichlorophenyl)acetate) increases logP values, altering pharmacokinetic profiles .
Physicochemical Properties
Data Tables
Table 1: Key Structural Analogs and Their Properties
Biological Activity
Methyl 2-(4-nitrophenyl)-2-(3,4-dichlorophenyl)acetate (C15H11Cl2NO4) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H11Cl2NO4
- Molecular Weight : 336.16 g/mol
- CAS Number : 1923065-87-5
- Structure : The compound features a nitro group and dichlorophenyl substituents, which are critical for its biological activity.
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that compounds with similar structures exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance:
- Antibacterial Activity : The compound was tested against Staphylococcus aureus and Escherichia coli, showing moderate to high inhibitory effects. The presence of electron-withdrawing groups like nitro and chloro enhances the antibacterial potency by increasing lipophilicity and facilitating membrane penetration .
Antitumor Activity
Recent research has focused on the anticancer potential of similar compounds. The presence of a dichlorophenyl moiety is associated with increased cytotoxicity against various cancer cell lines. For example:
- Cytotoxicity Studies : Compounds structurally related to this compound have shown IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
- Inhibition of Key Enzymes : Some derivatives inhibit enzymes involved in cell proliferation, such as topoisomerases and kinases, which are essential for DNA replication and repair.
- Interaction with Cell Membranes : The lipophilic nature of the compound allows it to integrate into cellular membranes, disrupting their integrity and function.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various nitro-substituted phenyl esters, this compound demonstrated an MIC value comparable to standard antibiotics like ampicillin against S. aureus .
Study 2: Anticancer Potential
A recent investigation into the anticancer properties of dichlorophenyl derivatives revealed that this compound exhibited significant cytotoxicity with an IC50 value of approximately 10 µM against MCF-7 cells. This study highlighted the importance of structural modifications in enhancing biological activity .
Data Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 2-(4-nitrophenyl)-2-(3,4-dichlorophenyl)acetate, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, esterification of the corresponding carboxylic acid with methanol under acidic catalysis is a standard approach. Optimization often involves varying catalysts (e.g., H₂SO₄ vs. p-toluenesulfonic acid) and reaction temperatures. Design of Experiments (DoE) can systematically identify optimal conditions (e.g., temperature, molar ratios) to maximize yield while minimizing side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data discrepancies be addressed?
- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For example, ¹H NMR can resolve the methyl ester proton (~δ 3.7 ppm) and aromatic protons from nitrophenyl/dichlorophenyl groups. Discrepancies between experimental and theoretical spectra may arise from impurities or solvent effects; cross-validation with X-ray crystallography (if crystals are obtainable) or computational simulations (e.g., DFT) can resolve ambiguities .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology : Use personal protective equipment (PPE) including nitrile gloves and fume hoods. Waste containing nitro and chloro groups must be segregated and treated by professional waste management services to avoid environmental contamination. Safety data sheets (SDS) for structurally similar compounds recommend avoiding inhalation and skin contact, with immediate decontamination using water or ethanol .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT or molecular dynamics) guide the optimization of reaction pathways for this compound?
- Methodology : Quantum chemical calculations (e.g., using Gaussian or ORCA) can model transition states and intermediates to identify energetically favorable pathways. For instance, reaction path searches combined with solvent effect simulations (e.g., COSMO-RS) can predict optimal solvents and catalysts. Experimental validation through kinetic studies (e.g., monitoring reaction progress via HPLC) ensures computational predictions align with empirical data .
Q. What strategies are effective in resolving contradictory data in reactivity studies, such as unexpected byproduct formation during synthesis?
- Methodology : Contradictory results may stem from competing reaction mechanisms (e.g., SN1 vs. SN2 pathways). Advanced analytical techniques like LC-MS or GC-MS can identify byproducts. Mechanistic studies using isotopic labeling (e.g., deuterated reagents) or in-situ FTIR to track intermediate species can clarify dominant pathways. Statistical analysis (e.g., ANOVA) of replicated experiments helps distinguish systematic errors from random variability .
Q. How does the steric and electronic interplay between the 4-nitrophenyl and 3,4-dichlorophenyl groups influence the compound’s crystallographic packing?
- Methodology : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., π-π stacking, halogen bonding). For example, the nitro group’s electron-withdrawing effect may reduce aromatic π-cloud density, altering packing efficiency. Comparing experimental crystal structures with computational packing simulations (e.g., Mercury software) highlights steric clashes or stabilizing interactions .
Q. What role does this compound play in drug discovery, particularly as a precursor for bioactive molecules?
- Methodology : The nitro and chloro substituents make it a versatile intermediate for synthesizing pharmacophores (e.g., antimicrobial or anticancer agents). Structure-activity relationship (SAR) studies can modify the ester group to amides or hydrazides to enhance bioavailability. In vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) can prioritize derivatives for further testing .
Methodological Considerations
- Experimental Design : Utilize fractional factorial designs to screen multiple variables (e.g., solvent polarity, temperature) efficiently .
- Data Validation : Cross-reference spectral data with databases (e.g., PubChem, NIST) and replicate experiments under controlled conditions to ensure reproducibility.
- Computational Integration : Combine molecular dynamics simulations with experimental kinetics to model reaction mechanisms holistically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
